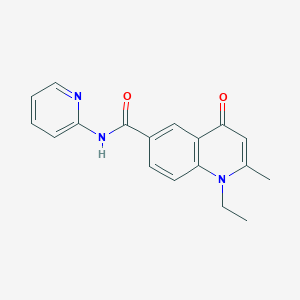

1-ethyl-2-methyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxamide

Description

1-Ethyl-2-methyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with ethyl and methyl groups at positions 1 and 2, respectively, and a pyridin-2-yl carboxamide moiety at position 4. The quinoline scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and DNA .

Properties

IUPAC Name |

1-ethyl-2-methyl-4-oxo-N-pyridin-2-ylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-21-12(2)10-16(22)14-11-13(7-8-15(14)21)18(23)20-17-6-4-5-9-19-17/h4-11H,3H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVUTECQJITNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Functional group modifications: Introduction of the ethyl and methyl groups can be done through alkylation reactions using appropriate alkyl halides.

Formation of the carboxamide group: This step might involve the reaction of the quinoline derivative with a carboxylic acid derivative or an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The 4-oxo-1,4-dihydroquinoline core distinguishes this compound from other heterocyclic systems:

- Pyrimidine Derivatives: Compounds like 4-oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile () share the pyridin-2-yl substituent but feature a pyrimidine ring (two nitrogens) instead of quinoline.

- Naphthyridine Derivatives: J. Med. Chem. (2007) describes 4-oxo-1,4-dihydronaphthyridine-3-carboxamides (e.g., compound 67), which have an additional nitrogen in the fused ring system.

Substituent Effects

N-Substituents : The target compound’s 1-ethyl and 2-methyl groups contrast with:

- 1-Pentyl-Adamantyl Derivatives (): Bulky substituents like adamantyl may improve membrane permeability but reduce solubility. The ethyl group in the target compound balances lipophilicity and steric hindrance .

- Thiadiazolylidene Substituent : The compound in replaces pyridin-2-yl with a thiadiazole ring, introducing sulfur-based electronegativity. This could alter redox properties or metal-binding capacity .

Physicochemical Comparison

Biological Activity

1-Ethyl-2-methyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxamide is a compound belonging to the class of dihydroquinolines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory and anti-cancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a dihydroquinoline core structure with various substituents that contribute to its biological activity. The presence of the pyridine moiety is particularly significant for its pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related compounds in the dihydroquinoline class. For instance, a derivative similar to our compound demonstrated significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell lines exposed to lipopolysaccharide (LPS), indicating a promising anti-inflammatory profile .

Table 1: Anti-inflammatory Effects of Dihydroquinoline Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 13a | 5.0 | J774A.1 | NF-κB pathway inhibition |

| 13b | 7.2 | THP-1 | IL-6 and TNF-α inhibition |

| 13c | 4.8 | LX-2 | Macrophage infiltration reduction |

Anti-cancer Activity

Compounds with similar structures have also been evaluated for their anti-cancer properties. A study indicated that certain dihydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The most potent derivative achieved an IC50 value of 1.2 µM against MCF-7 cells, suggesting strong anti-proliferative effects .

Table 2: Cytotoxicity of Dihydroquinoline Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 8g | 1.2 | MCF-7 | Induction of apoptosis |

| 8h | 1.4 | Panc-1 | Cell cycle arrest at G2/M phase |

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Inflammation: The inhibition of the NF-κB signaling pathway plays a crucial role in reducing inflammation by downregulating pro-inflammatory cytokines.

- Cancer: Induction of apoptosis through intrinsic pathways has been observed, with significant markers such as BAX and Caspase activation being reported in treated cells .

Case Studies

In vivo studies have further validated the therapeutic potential of these compounds. For instance, administration of a related dihydroquinoline derivative in LPS-induced acute lung injury models showed marked improvement in symptoms, including reduced pulmonary edema and enhanced survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.